molecular formula C13H16O2 B2390675 (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid CAS No. 2248216-46-6

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid

Cat. No.: B2390675
CAS No.: 2248216-46-6
M. Wt: 204.269
InChI Key: JIEJLIIFGGZLEJ-BFHBGLAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

    Functionalization: The tetrahydronaphthalene is functionalized to introduce a propanoic acid group at the 2-position. This can be achieved through Friedel-Crafts acylation followed by reduction and carboxylation.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently, and purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid.

    2-Naphthoic Acid: A structurally similar compound with a naphthalene ring system.

    1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydronaphthalene structure but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2R)-configuration is particularly important for its activity and interactions in various applications.

Properties

IUPAC Name

(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJLIIFGGZLEJ-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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